3-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
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Overview
Description
3-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide: is an organic compound that features a pyridine ring substituted with a formyl group, a methyl group, and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.
Attachment of the Dioxaborolane Moiety: The dioxaborolane group is attached through a reaction with boronic acid derivatives under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The pyridine ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry due to its ability to form stable complexes with metals.
Biology and Medicine:
- Investigated for potential use in drug development due to its unique structural features.
- Studied for its interactions with biological molecules and potential therapeutic effects .
Industry:
- Utilized in the synthesis of advanced materials and polymers.
- Employed in the development of sensors and diagnostic tools due to its reactivity and stability .
Mechanism of Action
The mechanism by which 3-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide exerts its effects involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness:
- The presence of both a formyl group and a dioxaborolane moiety in 3-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide makes it unique compared to other similar compounds. This dual functionality allows for diverse reactivity and applications in various fields .
Properties
Molecular Formula |
C14H19BN2O4 |
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Molecular Weight |
290.12 g/mol |
IUPAC Name |
3-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)10-6-7-17-11(9(10)8-18)12(19)16-5/h6-8H,1-5H3,(H,16,19) |
InChI Key |
QVSHLOPUDGOHEX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)C(=O)NC)C=O |
Origin of Product |
United States |
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